molecular formula C6H3Cl2IZn B3258661 2,3-Dichlorophenylzinc iodide CAS No. 307531-97-1

2,3-Dichlorophenylzinc iodide

Cat. No.: B3258661
CAS No.: 307531-97-1
M. Wt: 338.3 g/mol
InChI Key: XADHHDYCWNXNIR-UHFFFAOYSA-M
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Description

2,3-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula Cl₂C₆H₃ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,3-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2,3-Dichloroiodobenzene+Zn2,3-Dichlorophenylzinc iodide\text{2,3-Dichloroiodobenzene} + \text{Zn} \rightarrow \text{this compound} 2,3-Dichloroiodobenzene+Zn→2,3-Dichlorophenylzinc iodide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorophenylzinc iodide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is commonly used in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Negishi Coupling: Palladium catalyst, organic halides, and a suitable solvent such as THF.

    Oxidation: Can be oxidized to form corresponding phenols or quinones under specific conditions.

Major Products:

    Biaryl Compounds: Formed through Negishi coupling.

    Phenols/Quinones: Formed through oxidation reactions.

Scientific Research Applications

2,3-Dichlorophenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of 2,3-dichlorophenylzinc iodide in cross-coupling reactions involves the transmetalation step, where the phenylzinc moiety transfers to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets are typically organic halides, and the pathways involve palladium-catalyzed processes.

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 2,5-Dichlorophenylzinc iodide
  • Methylzinc iodide

Comparison: 2,3-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the dichloro substitution can provide different electronic and steric effects, making it suitable for specific synthetic applications.

Properties

IUPAC Name

1,2-dichlorobenzene-6-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADHHDYCWNXNIR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichlorophenylzinc iodide
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2,3-Dichlorophenylzinc iodide
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2,3-Dichlorophenylzinc iodide
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2,3-Dichlorophenylzinc iodide
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